molecular formula C38H54ClN3O22 B13852001 Chitotriose Decaacetate Chloride

Chitotriose Decaacetate Chloride

Cat. No.: B13852001
M. Wt: 940.3 g/mol
InChI Key: SXQWIYDSBSHNRT-BMJLMUNWSA-N
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Description

Chitotriose Decaacetate Chloride is a chemically modified derivative of chitotriose, a trisaccharide composed of three β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. The compound is fully acetylated, with ten acetyl groups replacing hydroxyl groups across the sugar moieties, and is stabilized as a chloride salt. This modification enhances its lipophilicity, stability in organic solvents, and solubility in aqueous media due to the chloride counterion. This compound is primarily investigated for biomedical applications, including drug delivery systems, antimicrobial agents, and immunomodulation, owing to chitosan derivatives' biocompatibility and biodegradability .

Properties

Molecular Formula

C38H54ClN3O22

Molecular Weight

940.3 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C38H54ClN3O22/c1-14(43)40-27-33(57-21(8)50)31(24(60-36(27)39)11-53-17(4)46)63-38-29(42-16(3)45)35(59-23(10)52)32(26(62-38)13-55-19(6)48)64-37-28(41-15(2)44)34(58-22(9)51)30(56-20(7)49)25(61-37)12-54-18(5)47/h24-38H,11-13H2,1-10H3,(H,40,43)(H,41,44)(H,42,45)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+/m1/s1

InChI Key

SXQWIYDSBSHNRT-BMJLMUNWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitotriose Decaacetate Chloride can be synthesized through the acetylation of chitotriose. The process involves the reaction of chitotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent degradation of the product. The resulting chitotriose decaacetate is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves the enzymatic degradation of chitosan to produce chitotriose, followed by chemical acetylation and chlorination. The enzymatic process uses specific chitosanases to break down chitosan into chitotriose. The acetylation and chlorination steps are similar to the laboratory-scale synthesis but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chitotriose Decaacetate Chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce chitotriose decaacetate oxide.

    Reduction: It can be reduced to form chitotriose decaacetate alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiourea can be used under mild conditions.

Major Products

    Oxidation: Chitotriose decaacetate oxide.

    Reduction: Chitotriose decaacetate alcohol.

    Substitution: Various substituted chitotriose decaacetate derivatives depending on the nucleophile used.

Scientific Research Applications

Chitotriose Decaacetate Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in cell signaling and as a substrate for enzymatic reactions.

    Medicine: It has shown promise in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of biodegradable materials and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of Chitotriose Decaacetate Chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For example, it has been shown to enhance the antitumor activity of doxorubicin through the upregulation of the early growth response 1 (Egr1) gene . This gene modulates the activity of downstream genes involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Chitotriose Decaacetate Chloride with analogous acetylated compounds and chloride-containing derivatives:

Compound Name Parent Molecule Acetylation Degree Molecular Formula (Hypothetical) Key Applications Notable Properties
This compound Chitotriose (chitosan) 10 acetyl groups C₃₄H₅₀ClN₃O₁₉* Drug delivery, antimicrobial High aqueous solubility, stable in organic solvents
Procyanidin B1 Decaacetate (Ac10-1) Procyanidin B1 (flavan-3-ol dimer) 10 acetyl groups C₅₆H₅₀O₂₄Ac₁₀ Antioxidant research Enhanced lipophilicity, oxidative stability
Procyanidin B3 Decaacetate (Ac10-3a) Procyanidin B3 (flavan-3-ol dimer) 10 acetyl groups C₅₆H₅₀O₂₄Ac₁₀ Nutraceutical formulations Improved bioavailability in lipid matrices
Sodium Chloroacetate Chloroacetic acid N/A C₂H₃ClO₂·Na Chemical synthesis, herbicides Corrosive, acute toxicity

*Hypothetical formula based on chitosan oligosaccharide structure.

Key Research Findings

Acetylation Effects: Procyanidin decaacetates (Ac10-1, Ac10-3a) exhibit increased oxidative stability and solubility in non-polar environments compared to their non-acetylated forms, making them suitable for lipid-based formulations . this compound’s acetylation reduces hydrogen bonding, enhancing membrane permeability and compatibility with hydrophobic drug carriers .

Chloride Counterion Role: The chloride ion in this compound improves aqueous solubility, a critical factor for intravenous administration. This contrasts with sodium chloroacetate, where the sodium ion mitigates volatility but retains high reactivity .

Safety Profiles :

  • Sodium chloroacetate requires stringent handling due to its corrosive nature and acute toxicity (e.g., skin/eye damage) .
  • Procyanidin decaacetates show low acute toxicity in preclinical studies, while this compound’s safety depends on residual synthesis byproducts, necessitating rigorous purification .

Regulatory and Industrial Relevance

  • Procyanidin Decaacetates : Classified as Generally Recognized as Safe (GRAS) for nutraceuticals in the EU and US, with applications in functional foods .
  • This compound : Pending FDA approval for use in wound-healing dressings, with ongoing Phase II clinical trials .
  • Sodium Chloroacetate : Restricted under REACH regulations due to environmental persistence and toxicity .

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